Head-to-Head Efficacy Superiority: Borapetoside E 40 mg/kg Outperforms Metformin 200 mg/kg
In a direct head-to-head comparison, borapetoside E demonstrated superior anti-hyperglycemic and anti-hyperlipidemic efficacy at a 5-fold lower dose than metformin. Specifically, borapetoside E administered at 40 mg/kg produced greater reductions in blood glucose and serum lipid levels than metformin administered at 200 mg/kg in high-fat-diet-induced obese mice [1]. The patent disclosure explicitly states that the 40 mg/kg dose of borapetoside E achieves superior glucose-lowering and lipid-lowering effects relative to the 200 mg/kg metformin comparator [2].
| Evidence Dimension | Anti-hyperglycemic and anti-hyperlipidemic efficacy |
|---|---|
| Target Compound Data | Borapetoside E 40 mg/kg: significant reduction in blood glucose and serum lipids |
| Comparator Or Baseline | Metformin 200 mg/kg |
| Quantified Difference | Superior efficacy at 5-fold lower dose (40 mg/kg vs. 200 mg/kg) |
| Conditions | High-fat-diet (HFD)-induced obese mice; intraperitoneal administration |
Why This Matters
Demonstrates that borapetoside E achieves superior metabolic improvements at a substantially lower dose than the first-line clinical standard, suggesting higher potency and potential for reduced dosing burden in therapeutic development.
- [1] Xiong W, Liu J, Xu Y, Niu Y, Hu J. 一种防治糖尿病和高脂血症的药物及其在制药中的应用 [A drug for preventing and treating diabetes and hyperlipidemia and its application in pharmaceuticals]. Chinese Patent CN201710059298.7, granted 2019-11-05. View Source
- [2] Xu Y, Niu Y, Gao Y, Wang F, Qin W, Lu Y, Hu J, Peng L, Liu J, Xiong W. Borapetoside E, a Clerodane Diterpenoid Extracted from Tinospora crispa, Improves Hyperglycemia and Hyperlipidemia in High-Fat-Diet-Induced Type 2 Diabetes Mice. J Nat Prod. 2017;80(8):2319-2327. View Source
